molecular formula C26H52O2 B1605742 Lauryl myristate CAS No. 2040-64-4

Lauryl myristate

Cat. No. B1605742
CAS RN: 2040-64-4
M. Wt: 396.7 g/mol
InChI Key: DFQOCHPHORLRID-UHFFFAOYSA-N
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Description

Lauryl myristate is a chemical compound that is commonly used in the cosmetic industry as an emollient, surfactant, and skin conditioning agent. It is derived from lauric acid and myristic acid, which are fatty acids found in coconut oil and palm kernel oil. Lauryl myristate is also used in the pharmaceutical industry as an ingredient in topical creams and ointments. In

Scientific Research Applications

Cosmetics and Personal Care Products

Lauryl myristate is widely used in the cosmetics industry due to its emollient properties. It serves as a skin-conditioning agent, providing a smooth and soft texture to the skin. It’s found in products like eye makeup, soaps, detergents, hair care, nail care, shaving products, and other skin care items . Its ability to form a film on the skin makes it an excellent ingredient for long-lasting cosmetic formulations.

Mechanism of Action

Target of Action

Lauryl myristate, also known as dodecyl tetradecanoate, is a fatty acid ester . The primary targets of lauryl myristate are the lipid bilayer structures in the stratum corneum (SC), the outermost layer of the skin . These structures play a crucial role in maintaining the skin’s barrier function, protecting against water loss and undesired penetration of exogenous substances .

Mode of Action

Lauryl myristate interacts with its targets by integrating itself within the lipid bilayers of the SC . This interaction disrupts the packing of the lipids, causing the lipid structure of the SC to become more fluid . As a result, the diffusion coefficient of the permeant (the substance being absorbed) is increased .

Biochemical Pathways

The disruption of the lipid bilayer structure in the SC affects the skin’s barrier function . This change facilitates the transport of drugs or other substances across the skin barrier, altering the biochemical pathways involved in their absorption . .

Pharmacokinetics

Its ability to increase the permeability of the sc suggests that it may enhance the absorption and distribution of substances applied to the skin .

Result of Action

The primary result of lauryl myristate’s action is an increase in the permeability of the SC, facilitating the transport of substances across the skin barrier . This effect can enhance the efficacy of topical drugs and other substances by improving their absorption and distribution .

Action Environment

The action of lauryl myristate can be influenced by various environmental factors. For example, the presence of other substances can affect its ability to disrupt the lipid bilayer structure in the SC . Additionally, factors such as temperature and pH may also influence its efficacy and stability . .

properties

IUPAC Name

dodecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOCHPHORLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062120
Record name Tetradecanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauryl myristate

CAS RN

2040-64-4
Record name Dodecyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, dodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5V732TTKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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